Diethanolamine Reactivity: Meta vs. Ortho Selectivity
When reacted with diethanolamine, a common protecting group, the meta-substituted 3-acetylphenylboronic acid reacts exclusively at the boronic acid site. This behavior is in stark contrast to the ortho-isomer (2-acetylphenylboronic acid), which undergoes reaction at both the boronic acid and the acetyl carbonyl group, leading to complex polycyclic products [1].
| Evidence Dimension | Reaction outcome with diethanolamine |
|---|---|
| Target Compound Data | Exclusive reaction at the boronic acid group |
| Comparator Or Baseline | 2-Acetylphenylboronic acid (ortho-isomer): Reaction at both boronic acid and acetyl carbonyl group |
| Quantified Difference | Qualitative difference in reaction pathway and product structure |
| Conditions | Reaction of carbonyl-substituted phenylboronic acids with diethanolamine |
Why This Matters
This selective reactivity is crucial for synthetic routes requiring temporary protection of the boronic acid without side reactions at the acetyl group, ensuring higher yields and simpler purification compared to using the ortho-isomer.
- [1] Sporzyński, A., et al. (2007). Unusual reactivity of ortho-carbonylphenylboronic acids with diethanolamine. Tetrahedron Letters, 48(30), 5223-5225. View Source
